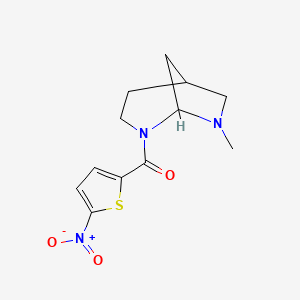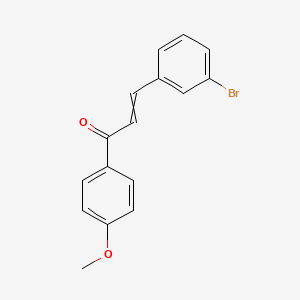
2-Pyridinamine, 3-(1-methylhydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-(1-methylhydrazino)- is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(1-methylhydrazino)- can be achieved through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production methods for hydrazinopyridines, including 2-Pyridinamine, 3-(1-methylhydrazino)-, often involve the reduction of corresponding diazonium salts. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-(1-methylhydrazino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, halogenated pyridines, and diazonium salts. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products
The major products formed from these reactions include various hydrazinopyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Pyridinamine, 3-(1-methylhydrazino)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-(1-methylhydrazino)- involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound is highly reactive, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: A similar compound with the molecular formula C5H6N2, known for its use in the synthesis of pharmaceuticals.
3-Methyl-2-aminopyridine: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
2-Pyridinamine, 3-(1-methylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61006-72-2 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-[amino(methyl)amino]pyridin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-10(8)5-3-2-4-9-6(5)7/h2-4H,8H2,1H3,(H2,7,9) |
InChI Key |
OALTYKDDAXYYCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(N=CC=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)

